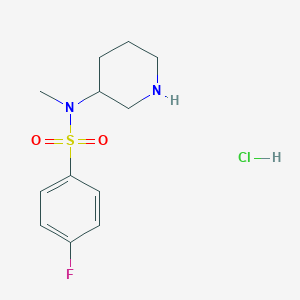

4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride

Description

4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride (CAS: 1353971-21-7) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the para position and an N-methyl-N-(piperidin-3-yl) group. Its molecular formula is C₁₂H₁₇FN₂O₂S·HCl, with a molecular weight of 316.8 g/mol.

Sulfonamides are widely studied for their diverse biological activities, including antifungal, antibacterial, and enzyme inhibitory effects.

Properties

IUPAC Name |

4-fluoro-N-methyl-N-piperidin-3-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S.ClH/c1-15(11-3-2-8-14-9-11)18(16,17)12-6-4-10(13)5-7-12;/h4-7,11,14H,2-3,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIBMAYDNAWGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCNC1)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride involves several steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with N-methylpiperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is primarily studied for its role as a pharmaceutical agent. Its structure suggests potential activity against various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are summarized below:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |

| Escherichia coli | 31.25 - 125 |

| Enterococcus faecalis | 62.5 - 125 |

Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and interfere with metabolic processes essential for bacterial survival.

Case Study: Efficacy Against MRSA

A study published in a peer-reviewed journal evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a notable reduction in bacterial counts in vitro, suggesting its potential as a therapeutic agent against resistant strains of bacteria.

Anticancer Research

Recent investigations have explored the potential anticancer properties of this compound. Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines.

In Vitro Studies

In vitro assays conducted on various cancer cell lines revealed that the compound could inhibit cell proliferation, with IC50 values ranging from 10 to 30 μM depending on the cell type. The following table summarizes findings from these studies:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 25 |

| MCF-7 (breast cancer) | 20 |

Mechanism of Action : The anticancer activity is believed to be mediated through the induction of oxidative stress and disruption of cellular signaling pathways involved in cell growth and survival.

Neurological Applications

The piperidine moiety in the compound suggests potential applications in neurological disorders. Research into its effects on neurotransmitter systems is ongoing, with initial findings indicating possible modulation of serotonin and dopamine receptors.

Case Study: Neuroprotective Effects

A recent animal study assessed the neuroprotective effects of this compound in a model of neurodegeneration. Results indicated a reduction in neuronal death and preservation of cognitive function, highlighting its potential utility in treating conditions such as Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Positional Isomers: Fluorine Substitution Patterns

A key structural analog is 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS: 1233955-09-3), which differs in the fluorine position (meta vs. para) and piperidine substitution (4-yl vs. 3-yl). Piperidine substitution at the 3-position introduces steric and conformational differences, which could influence pharmacokinetic properties such as metabolic stability .

Table 1: Comparison of Positional Isomers

| Compound Name | Fluorine Position | Piperidine Substitution | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Fluoro-N-methyl-N-(piperidin-3-yl) derivative | Para | 3-yl | 316.8 |

| 3-Fluoro-N-(piperidin-4-yl) derivative | Meta | 4-yl | 294.77 |

Piperidine Ring Modifications

3,3,3-Trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride (Mol. weight: 246.66 g/mol) shares the piperidine-3-yl group but replaces the benzenesulfonamide with a trifluoropropanamide moiety. In contrast, the benzenesulfonamide core in the target compound offers hydrogen-bonding capabilities critical for enzyme inhibition .

Complex Sulfonamide Derivatives

Sildenafil-descarbon-desmethyl hydrochloride (CAS: n/a, Mol. weight: 485.00 g/mol) exemplifies a structurally complex sulfonamide with a pyrazolo[4,3-d]pyrimidine group. While both compounds share sulfonamide functionalities, the target compound’s simpler structure may offer advantages in synthetic accessibility and reduced off-target interactions compared to polycyclic derivatives .

Antifungal Potential

Arylsulfonamides such as N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide () demonstrate in vitro antifungal activity against Candida spp. Modifications like the para-fluoro group and piperidine substitution could enhance potency by improving target binding or cellular uptake .

Table 2: Antifungal Activity of Selected Sulfonamides

| Compound Name | Target Pathogen | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide | Candida albicans | 12.5 | |

| 4-Fluoro-N-methyl-N-(piperidin-3-yl) derivative | Not reported | — | — |

Structural Stability and Crystallography

The crystal structure of 4-Fluoro-N-methyl-N-(1,2,3,4-tetrahydrocarbazol-3-yl)benzenesulfonamide () reveals a mean C–C bond length of 1.54 Å and an R factor of 0.039, indicating high structural precision. The target compound’s piperidine ring likely adopts a chair conformation, similar to related sulfonamides, ensuring stability in solid-state formulations .

Biological Activity

4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, synthesis, and various biological activities, particularly focusing on its anti-tumor properties.

- Molecular Formula : C12H18ClFN2O2S

- Molecular Weight : 308.80 g/mol

- CAS Number : 1353971-21-7

- IUPAC Name : this compound

The compound is characterized by the presence of a fluorine atom and a piperidine ring, which are crucial for its biological activity.

Synthesis

The synthesis typically involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The process yields the hydrochloride salt form, which is often purified through recrystallization or chromatography .

Anti-Tumor Activity

Recent studies have highlighted the compound's potential in cancer therapy. In vitro experiments demonstrated that this compound inhibits tumor cell proliferation and migration. The mechanism appears to involve the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Key Findings:

- Cell Proliferation Inhibition : MTT assays indicated that the compound significantly reduces the viability of various tumor cell lines.

- Migration Suppression : Scratch assays showed decreased migration rates in treated cells compared to controls.

- Ferroptosis Induction : The compound increased reactive oxygen species (ROS) levels and malondialdehyde (MDA) in tumor cells, suggesting oxidative stress as a mechanism for inducing ferroptosis .

Molecular Mechanism

The compound targets the KEAP1-NRF2-GPX4 axis, which is pivotal in cellular responses to oxidative stress. By inhibiting NRF2 activity, it promotes ferroptosis through downregulation of protective proteins like GPX4 and SLC7A11/XCT .

Case Studies

| Study | Description | Results |

|---|---|---|

| Study 1 | Investigated effects on SKOV3 ovarian cancer cells | Significant inhibition of cell proliferation and migration; increased ROS levels |

| Study 2 | Assessed impact on 22RV1 prostate cancer cells | Induced ferroptosis; reduced expression of NRF2 and GPX4 proteins |

These studies underscore the compound's potential as an anti-cancer agent and highlight its mechanism involving ferroptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between 4-fluoro-N-methylbenzenesulfonyl chloride and 3-aminopiperidine, followed by HCl salt formation. Key parameters include temperature control (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride to minimize side products). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) is critical for ≥95% purity .

- Validation : Monitor reaction progress using TLC (Rf ~0.4 in CH₂Cl₂:MeOH 9:1) and confirm purity via HPLC (C18 column, 70:30 H₂O:MeCN, λ = 254 nm).

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Structural Confirmation : Use - and -NMR to verify substituents (e.g., piperidine ring protons at δ 2.5–3.5 ppm, sulfonamide protons at δ 7.8–8.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] expected m/z ~331.1) .

- Physicochemical Properties : Determine solubility (logP via shake-flask method), thermal stability (TGA/DSC: decomposition >200°C), and hygroscopicity (dynamic vapor sorption analysis).

Q. What are the best practices for ensuring compound stability during storage?

- Methodology : Store as a hydrochloride salt in amber vials under inert gas (N₂/Ar) at −20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation (e.g., hydrolysis of sulfonamide or piperidine ring oxidation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

- Methodology :

- Analog Synthesis : Modify the fluoro substituent (e.g., replace with Cl, CF₃) or piperidine methylation to assess steric/electronic effects. Use parallel synthesis for efficiency .

- Biological Assays : Screen analogs against target receptors (e.g., GPCRs, ion channels) via radioligand binding assays. Correlate IC₅₀ values with computational docking scores (e.g., AutoDock Vina) to identify critical interactions .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioassay results?

- Methodology :

- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, cell passage number) and compound purity.

- Orthogonal Assays : Confirm activity using SPR (binding kinetics) and functional assays (e.g., cAMP accumulation for GPCR targets).

- Meta-Analysis : Compare datasets across labs using standardized protocols (e.g., NIH Assay Guidance Manual) .

Q. How can computational modeling guide the optimization of this compound for target selectivity?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to identify persistent hydrogen bonds (e.g., sulfonamide-O···Lys residue) or hydrophobic contacts.

- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., fluoro vs. methyl) to prioritize synthetic targets .

- Validation : Synthesize top-ranked analogs and test selectivity via panel screening (e.g., Eurofins CEREP Profile).

Methodological Challenges & Solutions

Q. What experimental design principles minimize variability in synthetic yields?

- Response : Use factorial design (e.g., 2 matrix) to optimize temperature, solvent polarity, and catalyst loading. For example, a central composite design revealed that THF as solvent and 1.5 eq. of DIPEA increased yields by 22% compared to Et₃N .

Q. How can researchers address low solubility in aqueous assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.